Glucose pentaacetate Glucose pentaacetate
Brand Name: Vulcanchem
CAS No.: 3891-59-6
VCID: VC21245641
InChI: InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3
SMILES: CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

Glucose pentaacetate

CAS No.: 3891-59-6

Cat. No.: VC21245641

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

Glucose pentaacetate - 3891-59-6

Specification

CAS No. 3891-59-6
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name (2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate
Standard InChI InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3
Standard InChI Key UAOKXEHOENRFMP-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Glucose pentaacetate exists in multiple isomeric forms, with the most significant being:

  • Alpha-D-glucose pentaacetate: Features an axial acetoxy group at C-1

  • Beta-D-glucose pentaacetate: Features an equatorial acetoxy group at C-1

  • Beta-L-glucose pentaacetate: The mirror image of beta-D-glucose pentaacetate

The alpha and beta anomers differ in the orientation of the acetyl group at the C-1 position of the glucose ring, which significantly influences their biological activities and physical properties .

Physical Properties

Alpha-D-glucose pentaacetate appears as a crystalline solid with a melting point of 112-114°C, as determined by production methods outlined in patent literature . The compound is soluble in organic solvents such as aceticanhydride, glacial acetic acid, ethyl acetate, and butanone, but exhibits limited solubility in water . This solubility profile enhances its ability to penetrate cell membranes more effectively than unesterified glucose.

Production Methods

Synthesis from Mixed Glucose Pentaacetate

A patented method for producing alpha-glucose pentaacetate involves using mixed glucose pentaacetate as the starting material. The process includes the following steps:

  • Dissolution of mixed glucose pentaacetate in a reaction solvent under stirring

  • Addition of a catalyst at a temperature between 10°C and 120°C

  • Reaction under thermal insulation for 1-8 hours

  • Neutralization of the catalyst with an alkaline agent

  • Solvent recovery by distillation

  • Dissolution of the viscous material in a refining solvent

  • Water washing and layer separation

  • Distillation to recover the refining solvent

  • Recrystallization with an appropriate solvent

  • Filtration, drying, and collection of the final product

Catalysts and Solvents

The patent literature identifies several effective catalysts for the production of alpha-glucose pentaacetate:

  • Tosic acid (preferred)

  • Perchloric acid (preferred)

  • Vitriol oil

  • Zinc chloride

Recommended reaction solvents include:

  • Aceticanhydride (preferred)

  • Acetum with greater than 50% aceticanhydride concentration (preferred)

  • Glacial acetic acid

Production Examples and Yields

ExampleRaw MaterialCatalystReaction ConditionsYieldPurityMelting Point
1Mixed glucose pentaacetate (51.6% α)Tosic acid40°C, 5 hours68.8%99.2%112-114°C
2Mixed glucose pentaacetate (47.8% α)Perchloric acid55°C, 4 hours79.2%99.8%113-114°C

The production method achieves high purity (>99%) with good yields (68-79%) under mild reaction conditions .

Metabolic Effects

Cellular Uptake and Hydrolysis

Studies on isolated rat pancreatic islets have demonstrated that alpha-D-glucose pentaacetate is efficiently taken up by cells and subsequently hydrolyzed, resulting in intracellular accumulation of D-glucose. This uptake and hydrolysis mechanism differs significantly from that of unesterified glucose and contributes to its unique metabolic effects .

Metabolic Conversion

Research has shown that the metabolic conversion of alpha-D-glucose pentaacetate exceeds that of equimolar concentrations of unesterified D-glucose:

  • Conversion of alpha-D-[5-3H]glucose pentaacetate to 3HOH was greater than that observed with 1.7 mM D-glucose

  • Conversion of alpha-D-[U-14C]glucose pentaacetate to 14CO2 exceeded the conversion rate of equimolar D-glucose

  • Both conversion processes were inhibited by 2-deoxy-D-glucose (16.7 mM)

Impact on Other Metabolic Pathways

Several distinct metabolic differences between alpha-D-glucose pentaacetate and unesterified D-glucose have been documented:

  • Higher intracellular D-glucose content in islets exposed to the ester

  • Insensitivity to the inhibitory action of D-mannoheptulose

  • Lower ratio of hexose oxidation to utilization in islets simultaneously exposed to both compounds

Physiological Actions on Hormonal Secretion

Effects on Insulin Secretion

Both alpha-D-glucose pentaacetate and beta-L-glucose pentaacetate stimulate insulin release from pancreatic islets, with alpha-D-glucose pentaacetate showing greater potency. This stimulatory effect occurs even at low concentrations (1.7 mM) where unesterified D-glucose shows minimal activity .

The insulin secretory response to the two esters differs in several aspects:

  • Magnitude of response (alpha-D-glucose pentaacetate > beta-L-glucose pentaacetate)

  • Time course of secretion

  • Reversibility upon cessation of administration

Effects on Somatostatin Secretion

Both glucose pentaacetate esters stimulate somatostatin release from pancreatic islet cells. The key differences observed in somatostatin secretion compared to insulin release include:

  • Absence of an early secretory peak in response to alpha-D-glucose pentaacetate

  • Higher paired ratio between secretory responses evoked by glucose esters versus unesterified D-glucose (5.5 mM)

Dual Mode of Action

Proposed Mechanisms

Research findings indicate that glucose pentaacetate esters exert their effects through two distinct mechanisms:

  • Metabolism-Dependent Pathway: Intracellular hydrolysis of alpha-D-glucose pentaacetate followed by catabolism of the released glucose contributes to:

    • Early peak-shaped insulin response

    • Persistent secretory effect in B and D cells after cessation of administration

    • Late inhibition of glucagon release

  • Direct Effect Pathway: A direct effect of the esters themselves through an unidentified coupling process appears responsible for:

    • Stimulation of insulin and somatostatin release by beta-L-glucose pentaacetate

    • Initial enhancement of glucagon secretion by both glucose esters

Evidence for Metabolic Coupling

Several findings support the role of metabolic coupling in the actions of alpha-D-glucose pentaacetate:

  • Efficient cellular uptake and hydrolysis

  • Enhanced conversion to metabolic products compared to unesterified glucose

  • Inhibition of this conversion by 2-deoxy-D-glucose

  • Inhibitory effects on alternative fuel metabolism

Evidence for Direct Effects

Evidence suggesting direct effects independent of metabolism includes:

  • Stimulation of hormone release by beta-L-glucose pentaacetate, which is less readily metabolized

  • Dissociation between metabolic and secretory responses (failure to increase O2 uptake)

  • Different patterns of response compared to unesterified glucose

  • Insensitivity to D-mannoheptulose inhibition

Other Physiological Effects

Effects on Hepatic Metabolism

Beyond its pancreatic effects, alpha-D-glucose pentaacetate (1.7 mM) has been shown to influence hepatic metabolism:

  • Enhancement of glycogen synthase a activity in rat hepatocytes at various glucose concentrations

  • Effects on lactate output

These findings suggest that glucose pentaacetate's metabolic influence extends beyond pancreatic islet cells to include hepatic glucose metabolism and potentially other metabolic pathways.

Research Applications and Significance

Tool for Investigating Insulin Secretion Mechanisms

Glucose pentaacetate esters serve as valuable research tools for investigating the mechanisms of glucose-stimulated insulin secretion. The distinct properties of these compounds allow researchers to:

  • Differentiate between metabolism-dependent and receptor-mediated effects

  • Study the coupling between glucose metabolism and insulin secretion

  • Investigate alternative pathways for stimulating insulin release

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